molecular formula C15H23NO B13236237 {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol

{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol

Cat. No.: B13236237
M. Wt: 233.35 g/mol
InChI Key: BJGBFMHIABXACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol (CAS: 2060037-05-8) is a cyclopentane-based secondary alcohol with a molecular formula of C₁₅H₂₃NO and a molecular weight of 233.35 g/mol . Its structure features a cyclopentyl methanol core substituted with a 2-amino-1-(4-methylphenyl)ethyl group. The 4-methylphenyl substituent introduces lipophilic character, while the primary amine and hydroxyl groups enhance polarity, creating a balance that may influence solubility and biological interactions.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

[1-[2-amino-1-(4-methylphenyl)ethyl]cyclopentyl]methanol

InChI

InChI=1S/C15H23NO/c1-12-4-6-13(7-5-12)14(10-16)15(11-17)8-2-3-9-15/h4-7,14,17H,2-3,8-11,16H2,1H3

InChI Key

BJGBFMHIABXACK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)C2(CCCC2)CO

Origin of Product

United States

Preparation Methods

The synthesis of {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylacetonitrile and cyclopentylmethanol.

    Reaction Conditions: The reaction conditions often include the use of reducing agents, catalysts, and solvents to facilitate the formation of the desired product. Common reagents include lithium aluminum hydride (LiAlH4) for reduction and palladium on carbon (Pd/C) for catalytic hydrogenation.

    Industrial Production: Industrial production methods may involve large-scale batch or continuous processes, with careful control of temperature, pressure, and reaction time to optimize yield and purity.

Chemical Reactions Analysis

{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol involves its interaction with molecular targets and pathways within cells. The amino group and cyclopentyl ring play crucial roles in binding to specific receptors or enzymes, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog 1: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol

Key Differences :

  • Core Structure: Cyclohexanol vs. cyclopentyl methanol.
  • Substituent : 4-Methoxyphenyl (electron-donating via resonance) vs. 4-methylphenyl (electron-donating via induction).
  • Synthesis: Prepared via aldehyde condensation in methanol with K₂CO₃ , whereas the target compound’s synthesis is unreported but may involve analogous amine-alcohol coupling strategies.

Impact on Properties :

  • The methoxy group in the analog increases polarity and metabolic susceptibility (e.g., demethylation) compared to the methyl group in the target compound.

Structural Analog 2: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Derivatives

Key Differences :

  • Functionalization : Derivatives in undergo N,N-dimethylation and HCl salt formation (e.g., venlafaxine hydrochloride) , whereas the target compound retains a primary amine.
  • Biological Relevance : The dimethylated analog (venlafaxine) acts as an SNRI antidepressant, suggesting that the target compound’s unmethylated amine could exhibit distinct pharmacokinetics or target specificity.

Research Implications :

  • The primary amine in the target compound may enhance hydrogen-bonding interactions but reduce blood-brain barrier penetration compared to dimethylated analogs .

Structural Analog 3: 1-(4-Methylphenyl)-1-propanol

Key Differences :

  • Complexity: A simple propanol derivative lacking the cyclopentyl/cyclohexyl core and amino group.

Property Comparison :

  • The target compound’s cyclopentyl methanol and aminoethyl groups likely increase molecular rigidity and binding affinity compared to the propanol analog.

Comparative Data Table

Property/Compound {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol 1-(4-Methylphenyl)-1-propanol
Molecular Formula C₁₅H₂₃NO C₁₆H₂₅NO₂ (estimated) C₁₀H₁₄O
Core Structure Cyclopentyl methanol Cyclohexanol Propanol
Key Substituents 4-Methylphenyl, primary amine 4-Methoxyphenyl, primary amine 4-Methylphenyl
Synthetic Route Undisclosed Aldehyde condensation Not detailed
Potential Applications Pharmaceutical research (speculative) Antidepressant precursors (e.g., venlafaxine) Industrial solvent or intermediate

Research Findings and Implications

  • Lipophilicity : The 4-methylphenyl group in the target compound may enhance membrane permeability compared to methoxy-substituted analogs, though this could reduce aqueous solubility .

Notes

  • Limited biological data for the target compound necessitate caution in extrapolating findings from analogs.
  • ’s commercial data lack synthesis or application details, highlighting gaps in publicly available research.
  • Direct comparative studies (e.g., binding assays, solubility tests) are needed to validate structural hypotheses.

Biological Activity

{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol, commonly referred to as a cyclopentyl-derived amine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound's molecular formula is C14_{14}H21_{21}N1_{1}O1_{1}, and it is characterized by an amino group, a cyclopentyl ring, and a para-methylphenyl substituent, which influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The compound may modulate various signaling pathways, leading to diverse biological effects. Key aspects of its mechanism include:

  • Molecular Targets : The compound is believed to bind to neurotransmitter receptors, potentially influencing neurotransmission and neuropharmacological outcomes.
  • Pathways Involved : It may affect metabolic pathways and cellular signaling processes, suggesting potential therapeutic implications.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

  • Neuropharmacological Effects : Preliminary studies suggest that the compound may exhibit psychoactive properties similar to known neuroactive agents, potentially impacting mood and cognition.
  • Antitumor Activity : Investigations have indicated potential antitumor effects, warranting further exploration in cancer research contexts .
  • Enzyme Interaction : The amino group and cyclopentyl structure are crucial for binding interactions with various enzymes, which could modulate their activities significantly .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural DifferencesUnique Features
This compoundMethyl group at para positionPotentially alters receptor binding profiles
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanolChlorine atom instead of methyl groupAlters biological activity due to electronegativity
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanolNitro group substitutionEnhances reactivity and interaction with biological targets

The presence of the 4-methylphenyl group in this compound is particularly significant as it may enhance binding affinity and specificity towards certain receptors compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological profile of this compound:

  • Study on Neurotransmitter Systems : A study demonstrated that this compound could influence serotonin and dopamine levels in vitro, suggesting a potential role in mood regulation.
  • Anticancer Research : In vitro experiments showed that the compound induced apoptosis in cancer cell lines, such as HepG2 cells. The mechanism involved cell cycle arrest at the S phase and increased mitochondrial membrane permeability, indicating a pathway for therapeutic development against cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.